

Bio-based Synthesis of 1,14-Tetradecanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,14-Tetradecanediol

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The increasing demand for sustainable and bio-based chemicals has spurred significant interest in the microbial synthesis of valuable platform chemicals. Among these, long-chain α,ω -diols, such as **1,14-tetradecanediol**, are gaining attention due to their potential applications as monomers for polyesters, polyurethanes, and in the synthesis of pharmaceuticals and cosmetics. This technical guide provides an in-depth overview of the core strategies and experimental protocols for the bio-based synthesis of **1,14-tetradecanediol**, focusing on microbial and enzymatic methodologies.

Introduction to Bio-based 1,14-Tetradecanediol

1,14-Tetradecanediol is a linear diol with hydroxyl groups at both ends of a 14-carbon aliphatic chain. Traditionally produced through chemical synthesis from petroleum-based feedstocks, biotechnological routes offer a more sustainable alternative. The primary strategies for the bio-based production of **1,14-tetradecanediol** involve the enzymatic modification of renewable feedstocks like fatty acids or alkanes. These approaches typically leverage the metabolic machinery of microorganisms, either through whole-cell biotransformation or by using purified enzymes.

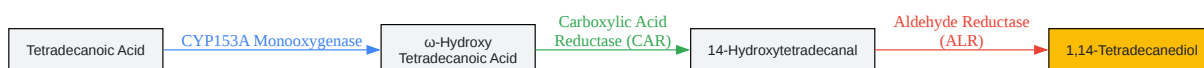
Biosynthetic Pathways

Two primary bio-based routes have been explored for the synthesis of **1,14-tetradecanediol** and other long-chain α,ω -diols:

- Route 1: Whole-Cell Biotransformation of Fatty Acids/Alkanes in *Escherichia coli*: This approach involves genetically engineering *E. coli* to express a cascade of enzymes that can convert a C14 substrate (n-tetradecane or tetradecanoic acid) into **1,14-tetradecanediol**.
- Route 2: Fermentation of Alkanes by *Candida tropicalis* to Dicarboxylic Acids and Subsequent Reduction: This two-stage process first utilizes the yeast *Candida tropicalis* to produce tetradecanedioic acid from n-tetradecane. The resulting dicarboxylic acid is then enzymatically reduced to **1,14-tetradecanediol**.

Recombinant *E. coli* Pathway from Tetradecanoic Acid

A multi-step enzymatic pathway can be engineered into *E. coli* for the direct conversion of tetradecanoic acid to **1,14-tetradecanediol**. This pathway typically involves three key enzymatic steps.^[1]

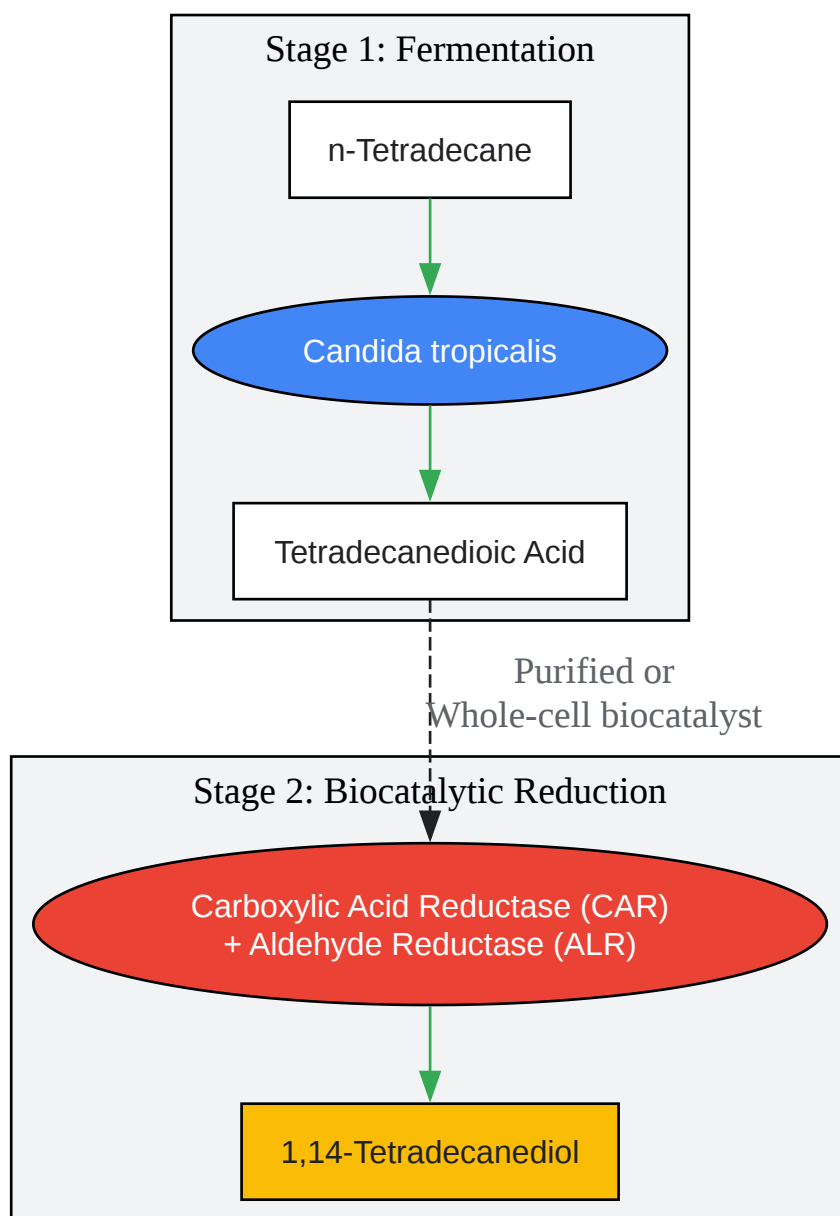


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*Biosynthetic pathway from tetradecanoic acid in engineered *E. coli*.*

Two-Stage Process via *Candida tropicalis*

This process separates the production of the dicarboxylic acid precursor from its final reduction to the diol.



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*Two-stage biosynthesis of **1,14-tetradecanediol**.*

Data Presentation

Production of Long-Chain Dicarboxylic Acids

The production of tetradecanedioic acid is a critical first step in the two-stage process. *Candida tropicalis* has been extensively studied for this purpose.

Microorganism	Substrate	Product	Titer (g/L)	Reference
Candida tropicalis (mutant)	n-Tetradecane	α,ω -Tetradecanedioic acid	138	[2] [3]
Candida tropicalis SP-UV-56	n-Tridecane	α,ω -Tridecanedioic acid	153-172	[4]
Engineered E. coli	Tetradecanoic acid (1 g/L)	C14 Dicarboxylic acid	0.163	

Whole-Cell Biotransformation to α,ω -Diols

Direct conversion of substrates to diols has been demonstrated in engineered E. coli.

Microorganism	Substrate	Product	Titer (g/L)	Reference
Recombinant E. coli	Dodecane-1-dodecanol mixture	1,12-Dodecanediol	3.76	[5] [6] [7]
Recombinant E. coli	Tetradecane	1-Tetradecanol	2.0	[5] [7]

Experimental Protocols

Protocol for Whole-Cell Biotransformation in E. coli

This protocol is a composite based on methodologies for producing long-chain α,ω -diols in engineered E. coli.[\[1\]](#)[\[5\]](#)[\[6\]](#)

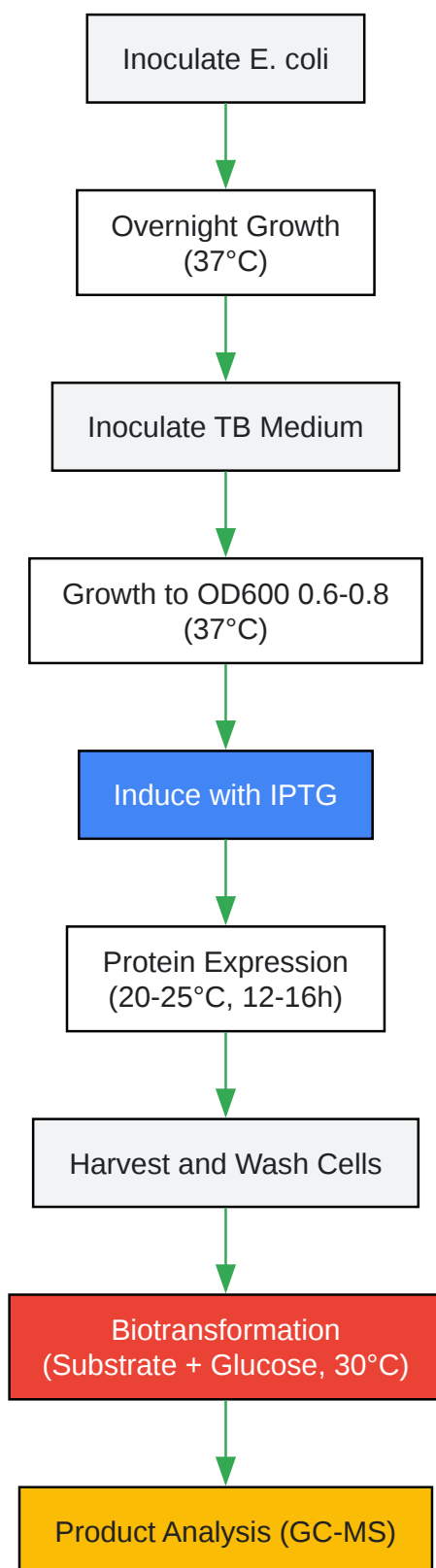
1. Strain and Plasmid Construction:

- Host Strain: E. coli BW25113 (DE3) Δ fadD (to block β -oxidation).
- Plasmids:

- A plasmid co-expressing a CYP153A monooxygenase (e.g., from *Marinobacter aquaeolei*) and its redox partners (ferredoxin and ferredoxin reductase).
- A compatible plasmid expressing a carboxylic acid reductase (CAR) (e.g., from *Mycobacterium marinum*) and a phosphopantetheinyl transferase (like Sfp) for CAR activation.

2. Protein Expression and Biotransformation:

- Inoculate a single colony of the recombinant *E. coli* into LB medium with appropriate antibiotics and grow overnight at 37°C.
- Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (e.g., 0.1 mM) and grow for an additional 12-16 hours at a lower temperature (e.g., 20-25°C).
- Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4), and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).
- Initiate the biotransformation by adding the substrate (e.g., 1 g/L tetradecanoic acid) and a glucose source for cofactor regeneration.
- Incubate the reaction mixture at 30°C with shaking for 24-48 hours.



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Experimental workflow for E. coli whole-cell biotransformation.

Protocol for Dicarboxylic Acid Production in *Candida tropicalis*

This protocol is based on established fermentation methods for producing long-chain dicarboxylic acids.[\[2\]](#)[\[3\]](#)[\[8\]](#)

1. Strain and Media:

- **Strain:** A mutant strain of *Candida tropicalis* with a blocked β -oxidation pathway is typically used.
- **Growth Medium:** A rich medium for cell growth (e.g., containing glucose, yeast extract, peptone).
- **Conversion Medium:** A medium for the bioconversion phase, often containing the n-alkane substrate.

2. Fermentation Process:

- **Growth Phase:** Inoculate the growth medium with *C. tropicalis* and cultivate at 30°C with vigorous shaking until a high cell density is reached.
- **Conversion Phase:** Transfer the cells to the conversion medium containing n-tetradecane.
- **pH Control:** Maintain the pH of the culture between 7.2 and 8.1, as a higher pH can enhance the secretion and solubility of the dicarboxylic acid product.[\[2\]](#)
- **Fed-batch Strategy:** A fed-batch approach is often employed, where the n-alkane substrate is added periodically to the fermenter.
- **Duration:** The fermentation is typically run for 120-144 hours.

Enzymatic Reduction of Tetradecanedioic Acid

The dicarboxylic acid produced by *C. tropicalis* can be reduced to the diol using a purified enzyme system.

1. Enzyme Purification:

- Express a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR) in *E. coli*.
- Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography).

2. In Vitro Enzymatic Assay:

- Prepare a reaction mixture containing:
 - HEPES-K buffer (100 mM, pH 7.5)
 - Tetradecanedioic acid
 - Purified CAR and AKR
 - Cofactors: ATP and NADPH
 - Cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH, and an ATP regeneration system)
 - MgCl₂
- Incubate the reaction at 30°C and monitor the formation of **1,14-tetradecanediol** over time.
[\[9\]](#)[\[10\]](#)

Analytical Methods

Quantification of **1,14-Tetradecanediol**:

- Extraction: Extract the diol from the culture medium or reaction mixture using an organic solvent like ethyl acetate.
- Derivatization: Derivatize the extracted sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to increase its volatility for gas chromatography.
- Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).[\[6\]](#)[\[11\]](#) An internal standard is used for quantification.

Conclusion and Future Perspectives

The bio-based synthesis of **1,14-tetradecanediol** is a promising area of research with the potential to provide a sustainable alternative to conventional chemical production. While significant progress has been made in developing microbial and enzymatic routes, challenges such as low product titers and yields for long-chain diols remain. Future research will likely focus on:

- **Metabolic Engineering:** Further optimization of microbial hosts to enhance precursor supply, cofactor regeneration, and product tolerance.
- **Enzyme Engineering:** Improving the catalytic efficiency and substrate specificity of key enzymes like CYP153A monooxygenases and carboxylic acid reductases.
- **Process Optimization:** Developing more efficient fermentation and biotransformation processes, including in situ product removal techniques to alleviate product toxicity.

By addressing these challenges, the bio-based production of **1,14-tetradecanediol** and other long-chain diols can become a commercially viable and environmentally friendly manufacturing platform.

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